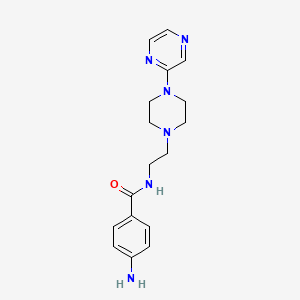

4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide

Description

Properties

CAS No. |

33016-78-3 |

|---|---|

Molecular Formula |

C17H22N6O |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

4-amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide |

InChI |

InChI=1S/C17H22N6O/c18-15-3-1-14(2-4-15)17(24)21-7-8-22-9-11-23(12-10-22)16-13-19-5-6-20-16/h1-6,13H,7-12,18H2,(H,21,24) |

InChI Key |

BQNKKDBQYJPEII-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)N)C3=NC=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Carboxylic Acid Esterification and Amidation

A key approach involves the conversion of a pyrazine carboxylic acid derivative into the corresponding amide, which is then linked to the piperazine moiety.

- Step i: Esterification of pyrazine-2-carboxylic acid using methanol under reflux and acid catalysis to form the methyl ester intermediate.

- Step ii: Reaction of the methyl ester with 2-phenylethylamine or a related amine at elevated temperatures (100–200 °C) to form the corresponding carboxamide.

This method is exemplified in a related patent for a pyrazine carboxamide derivative, where crude 5-methylpyrazine-2-carboxylic acid is converted to its methyl ester and subsequently reacted with an amine to form the amide intermediate.

Chlorosulfonation and Aminosulfonylation

For related benzamide derivatives bearing sulfonamide groups, chlorosulfonation of the aromatic ring followed by treatment with ammonia to introduce the amino sulfonyl group is a critical step. This process involves:

- Chlorosulfonation of the aromatic amide intermediate with chlorosulfonic acid at low temperatures (0–45 °C).

- Subsequent reaction with ammonia to replace the sulfonyl chloride with an amino group.

This sequence avoids the need for protection and deprotection steps of amino groups, simplifying the synthesis and improving yields.

Piperazine Functionalization with Pyrazinyl Substituent

The installation of the 2-pyrazinyl group onto the piperazine nitrogen is typically achieved through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions such as Buchwald-Hartwig amination or Sonogashira coupling (if alkynyl intermediates are involved).

- Palladium-catalyzed coupling reactions enable the attachment of heteroaryl groups like pyrazinyl to nitrogen atoms on piperazine rings.

- Reaction conditions often include the use of palladium catalysts, ligands, bases, and appropriate solvents (e.g., DMF) under inert atmosphere at elevated temperatures (around 80 °C or higher).

Reductive Amination or Alkylation of Piperazine

The ethyl linker connecting the benzamide and piperazine moieties can be introduced via:

- Alkylation of piperazine nitrogen with a 2-bromoethyl or 2-chloroethyl intermediate bearing the benzamide group.

- Alternatively, reductive amination of an aldehyde intermediate with piperazine derivatives.

These methods provide flexibility in constructing the ethyl bridge with precise control over substitution patterns.

Data Tables Summarizing Key Reaction Conditions and Yields

Research Discoveries and Improvements

- The elimination of protection/deprotection steps for amino groups in the synthetic route has been shown to simplify the process and increase overall yield.

- Environmentally friendly methods have been developed by avoiding reagents like ethyl chloroformate, reducing hazardous waste and improving process sustainability.

- Palladium-catalyzed coupling reactions have been optimized to improve regioselectivity and yield in attaching heteroaryl groups such as pyrazinyl to piperazine rings.

- Computational studies on related compounds suggest that heterocyclic substitutions can be fine-tuned to enhance binding affinity and selectivity, guiding synthetic modifications.

Summary of Preparation Methodology

The preparation of 4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide involves a multistep synthesis combining classical organic transformations and modern catalytic coupling techniques. The key features include:

- Formation of the benzamide core via esterification and amidation.

- Introduction of amino substituents via chlorosulfonation and amination.

- Installation of the pyrazinyl group on the piperazine ring through palladium-catalyzed coupling.

- Construction of the ethyl linker by alkylation or reductive amination.

This synthetic approach balances efficiency, yield, and environmental considerations, making it suitable for scale-up and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide core can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-Amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like tuberculosis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets:

Molecular Targets: It binds to enzymes and proteins, altering their activity.

Pathways Involved: The compound can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Procainamide and Derivatives

- Procainamide Hydrochloride (4-Amino-N-[2-(diethylamino)ethyl]benzamide): Structure: Replaces the pyrazinyl-piperazine group with a diethylaminoethyl chain. Activity: A well-known antiarrhythmic agent targeting cardiac sodium channels, contrasting with the CNS-focused design of the target compound .

S 14506 (4-Fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide):

1192U90 (2-Amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide):

- Structure : Incorporates a benzisothiazolyl-piperazine group and a longer butyl linker.

- Activity : Dual D₂/5-HT₂ antagonist and 5-HT₁A agonist with atypical antipsychotic properties .

- Key Difference : The butyl linker may enhance CNS penetration compared to the ethyl spacer in the target compound, while the benzisothiazole substituent likely enhances dopamine receptor affinity.

Benzamide Derivatives with Sigma Receptor Affinity

[¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-[¹²⁵I]iodo-4-methoxybenzamide):

- Structure : Contains a piperidinyl group and iodinated benzamide.

- Activity : High-affinity sigma-1 receptor ligand (Kd = 5.80 nM) used for prostate tumor imaging .

- Comparison : The target compound’s pyrazinyl-piperazine moiety may offer distinct sigma receptor binding profiles due to differences in steric and electronic properties compared to piperidine-based analogs.

4-Chloro-N-[2-[4-[2-(4-chlorophenyl)acetyl]-1-piperazinyl]ethyl]acetamide:

- Structure : Substituted with chlorophenyl-acetylated piperazine.

- Activity : Likely targets sigma or serotonin receptors, though specific data are unavailable .

Antiproliferative and Kinase-Targeting Analogues

Plk1 Inhibitors (e.g., 4-Amino-N-(2-(3-phenyl-4-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-1H-pyrazol-1-yl)ethyl)benzamide):

- Structure : Features a trioxotetrahydropyrimidinyl-pyrazole substituent.

- Activity : Inhibits polo-like kinase 1 (Plk1), a target in cancer therapy .

- Comparison : The target compound’s simpler piperazine-pyrazine system lacks the bulky kinase-binding motif, suggesting divergent therapeutic applications.

Key Research Findings and Implications

Piperazine Substitutions Dictate Receptor Selectivity :

- Pyrazinyl groups (target compound) may enhance interactions with serotonin receptors due to their electron-deficient aromatic system, contrasting with naphthalenyl (S 14506) or benzisothiazolyl (1192U90) moieties, which favor dopamine or sigma receptors .

- Chlorophenyl or iodinated substituents (e.g., [¹²⁵I]PIMBA) improve sigma receptor binding but reduce water solubility .

Linker Length and Pharmacokinetics :

- Ethyl linkers (target compound) balance molecular weight and flexibility, whereas butyl spacers (1192U90) may enhance CNS penetration at the cost of metabolic stability .

Therapeutic Potential: The target compound’s structure aligns with antipsychotic (D₂/5-HT₂) or anxiolytic (5-HT₁A) agents, though experimental validation is needed . Procainamide derivatives highlight how minor structural changes can shift activity from CNS to cardiovascular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.